molecular formula C11H21ClN2O3 B2724197 tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride CAS No. 2241130-99-2

tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride

Cat. No.: B2724197
CAS No.: 2241130-99-2
M. Wt: 264.75
InChI Key: SQHPUGVPOKALKN-UHFFFAOYSA-N
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Description

tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H21ClN2O3 and a molecular weight of 264.75 g/mol . It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride typically involves the reaction of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions between spirocyclic compounds and biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the development of new materials with unique mechanical and chemical properties. It can be incorporated into polymers and other materials to enhance their performance .

Mechanism of Action

The mechanism of action of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Comparison: While these compounds share a similar spirocyclic structure, tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride is unique due to the presence of an oxygen atom within the ring system. This oxygen atom can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-4-5-15-11(8-13)6-12-7-11;/h12H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHPUGVPOKALKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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